4,5-Dichlorothiophene-3-carbaldehyde
Overview
Description
4,5-Dichlorothiophene-3-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. The presence of the aldehyde functional group at the third position and chlorine substituents at the fourth and fifth positions on the thiophene ring may influence the reactivity and physical properties of the compound.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, a novel domino reaction of vinyl azides with 1,4-dithiane-2,5-diol has been developed to synthesize 3,5-disubstituted-4-aminothiophene-2-carbaldehydes, which demonstrates an efficient and eco-friendly approach to thiophene derivatives . Additionally, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde through a chemo- and regioselective Br/Li exchange reaction indicates the versatility of synthetic methods available for functionalizing the thiophene ring . These methods highlight the potential pathways that could be adapted for the synthesis of 4,5-Dichlorothiophene-3-carbaldehyde.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their physical and chemical properties. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Although this compound is not a direct analogue of 4,5-Dichlorothiophene-3-carbaldehyde, it provides insight into how substituents may affect the planarity and overall geometry of the molecule.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. The reactivity of 2,4-dichlorothiazole-5-carbaldehyde with secondary amines and thiophenols under improved conditions suggests that 4,5-Dichlorothiophene-3-carbaldehyde could also participate in similar reactions with nucleophiles . Furthermore, the intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes to form 4H-thieno[3,2-c]chromenes indicates the potential for cyclization reactions involving 4,5-Dichlorothiophene-3-carbaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The photoluminescence properties of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene, with absorption bands corresponding to π-π transitions, suggest that 4,5-Dichlorothiophene-3-carbaldehyde may also exhibit interesting optical properties . Additionally, the synthesis and characterization of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, with moderate to high fluorescence quantum yields, further support the potential for 4,5-Dichlorothiophene-3-carbaldehyde to have unique optical characteristics .
Scientific Research Applications
Synthesis and Optical Properties
Synthesis of Thienoquinolines and Chromenes : The synthesis of 4-(anilinomethyl)thiophene-2-carbaldehydes and their conversion to 4,5-dihydrothieno [3,2-c]quinoline-2-carbaldehydes have been studied. These compounds show potential applications as invisible ink dyes due to their moderate to high fluorescence quantum yields (Bogza et al., 2018).
Synthesis of Thieno[3,2-c]chromenes : Research on the synthesis of 4H-thieno[3,2-c]chromenes through intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes has been conducted. These compounds might have applications in material science and organic synthesis (Fisyuk et al., 2013).
Photochemical Synthesis of 4H-Thieno[3,2-c]chromenes : This study explores the photochemical synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes and their photophysical properties, suggesting applications in materials science (Ulyankin et al., 2021).
Biological Evaluation and Applications
- Antibacterial and Antiurease Properties : Novel 4-arylthiophene-2-carbaldehyde compounds were synthesized and evaluated for their antibacterial, antiurease, and nitric oxide scavenging capabilities, indicating potential in pharmaceutical and medicinal chemistry (Ali et al., 2013).
Material Science and Electronic Applications
- Liquid Crystalline Properties for Organic Electronics : The study on benzothieno[3,2-b]benzothiophene-based soluble semiconducting molecules, synthesized using thiophene-2-carbaldehydes, reveals their potential in organic thin film transistors due to their liquid crystalline properties (Jung et al., 2010).
Additional Research
Density Functional Theoretical Investigation : This paper discusses the intramolecular proton transfer mechanisms in derivatives of thiophene-2-carbaldehyde, which could have implications in computational chemistry and spectroscopy studies (Huang et al., 2017).
Synthesis of Heterocyclic Chalcones : The synthesis of heterocyclic chalcones containing halogenated thiophenes using thiophene carbaldehydes as intermediates is also an area of interest. These compounds could find use in the development of new materials (Al-Maqtari et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4,5-dichlorothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-3(1-8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXSCOQHYKKFMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355983 | |
Record name | 4,5-dichlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichlorothiophene-3-carbaldehyde | |
CAS RN |
61200-59-7 | |
Record name | 4,5-Dichloro-3-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61200-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dichlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichlorothiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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